Ethyl 2-bromoisonicotinate
Overview
Description
Ethyl 2-bromoisonicotinate is a chemical compound with the molecular formula C8H8BrNO2. It is characterized by the presence of ethyl, bromine, and isonicotinate functional groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dye-stuffs due to its unique reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromoisonicotinate can be synthesized through the esterification of 2-bromopyridine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .
Example Procedure:
- A Schlenk tube is flushed with nitrogen and charged with 250 mg (1.24 mmol) of 2-bromopyridine-4-carboxylic acid suspended in 1.0 mL of ethanol.
- Add 200 μL (3.71 mmol) of concentrated sulfuric acid.
- Heat the suspension under reflux for 3 hours.
- Hydrolyze the mixture with 5 mL of saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate, dry over magnesium sulfate, and remove the solvent under reduced pressure.
- Dry the product in a high vacuum and store in the refrigerator overnight to yield the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-aminopyridine-4-carboxylate.
Oxidation: It can be oxidized to form ethyl 2-bromopyridine-4-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include ethyl 2-azidoisonicotinate, ethyl 2-thiocyanatoisonicotinate, and ethyl 2-methoxyisonicotinate.
Reduction: The major product is ethyl 2-aminopyridine-4-carboxylate.
Oxidation: The major product is ethyl 2-bromopyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-bromoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: this compound is used in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-bromoisonicotinate involves its reactivity as a brominated derivative of isonicotinic acid. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The isonicotinate moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-bromoisonicotinate can be compared with other similar compounds such as:
Ethyl isonicotinate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
Ethyl 2-aminopyridine-4-carboxylate: The amino group provides different chemical properties and biological activities.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of compounds .
Properties
IUPAC Name |
ethyl 2-bromopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQZJXLQLUESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397266 | |
Record name | ETHYL 2-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-52-9 | |
Record name | ETHYL 2-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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